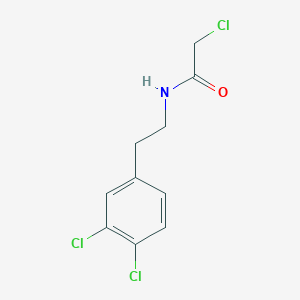![molecular formula C11H13ClFNO B7628198 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In
Wirkmechanismus
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide is a potent inhibitor of the enzyme it targets, which is a member of the serine hydrolase family. This enzyme plays a crucial role in the regulation of various biological processes, including inflammation and cancer. By inhibiting this enzyme, this compound can modulate these processes and potentially lead to the development of new therapies for diseases that involve this enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have potent effects on the activity of the enzyme it targets, both in vitro and in vivo. Inhibition of this enzyme by this compound has been shown to modulate various biological processes, including inflammation and cancer. However, the exact biochemical and physiological effects of this compound on these processes are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide in lab experiments has several advantages. It is a potent and specific inhibitor of the enzyme it targets, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, the synthesis method for this compound is relatively straightforward, and the yield is typically high.
However, there are also limitations to the use of this compound in lab experiments. The compound is relatively expensive, which may limit its use in some research settings. Additionally, the exact biochemical and physiological effects of this compound on the processes it modulates are still under investigation, which may limit its utility in certain research contexts.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide. One area of interest is the development of new therapies for diseases that involve the enzyme it targets. By gaining a better understanding of the mechanisms underlying these diseases, researchers may be able to develop more effective treatments.
Another area of interest is the development of new inhibitors that are more potent and selective than this compound. By improving the potency and selectivity of these inhibitors, researchers may be able to gain deeper insights into the role of the enzyme in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in biomedical research. Its potent inhibitory effects on a specific enzyme make it a valuable tool for studying the role of this enzyme in various biological processes. While there are limitations to its use in lab experiments, the future directions for research involving this compound are promising and may lead to the development of new therapies for diseases that involve the enzyme it targets.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide involves a multi-step process that begins with the reaction of 3-fluorophenylpropan-2-ol with thionyl chloride to form 3-fluorophenylpropan-2-yl chloride. The resulting compound is then reacted with N-chloroacetyl-N, N-dimethylamine to form the final product, this compound. The yield of this synthesis method is typically high, and the purity of the final product can be easily verified using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide has been used extensively in biomedical research as a tool for studying the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cancer, and neurological disorders. By inhibiting this enzyme, researchers can gain insights into the mechanisms underlying these processes and develop new therapies for diseases that involve this enzyme.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-11(2,14-10(15)7-12)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYAFBPPXJQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)

![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)

![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)


